molecular formula C12H22INO4 B8166080 (R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester

(R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester

Cat. No.: B8166080
M. Wt: 371.21 g/mol
InChI Key: ZHILIIPKDAXSDM-QMMMGPOBSA-N
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Description

(R)-2-tert-Butoxycarbonylamino-3-iodopropionic acid tert-butyl ester is a chiral organic compound featuring a tert-butyl ester group, a Boc (tert-butoxycarbonyl)-protected amine, and an iodine substituent at the third carbon of a propionic acid backbone (assumed molecular formula: C₁₂H₂₁INO₄). This compound is likely utilized as an intermediate in pharmaceutical or fine chemical synthesis, where its iodine atom may serve as a reactive site for cross-coupling reactions or nucleophilic substitutions. The tert-butyl and Boc groups enhance stability, protecting sensitive functional groups during synthetic processes.

Safety Considerations: While direct safety data for this compound is unavailable, structurally similar iodinated tert-butyl esters (e.g., (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester) are classified as skin/eye irritants and respiratory hazards, necessitating stringent handling protocols such as ventilation, PPE, and avoidance of inhalation .

Properties

IUPAC Name

tert-butyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHILIIPKDAXSDM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino acid with a Boc group, followed by iodination and esterification. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Selective tert-Butyl Ester Cleavage

The tert-butyl ester can be selectively hydrolyzed to the carboxylic acid under acidic or metal-mediated conditions while preserving the N-Boc group:

  • CeCl₃·7H₂O-NaI System : A suspension of CeCl₃·7H₂O and NaI in refluxing acetonitrile cleaves the tert-butyl ester, yielding the carboxylic acid and tert-butyl iodide. Optimal conditions use 1.5 equivalents of CeCl₃·7H₂O and 1.3 equivalents of NaI with 24-hour pre-activation of the cerium complex .

  • Phosphoric Acid : Aqueous H₃PO₄ selectively removes tert-butyl esters at 100°C without affecting N-Boc groups .

Reagent ConditionsYield (%)Selectivity
CeCl₃·7H₂O + NaIReflux in CH₃CN, 24 h85–92Retains N-Boc
Aqueous H₃PO₄100°C, 2–4 h90–95Retains N-Boc

Deprotection of the N-Boc Group

The N-Boc group can be selectively removed under acidic conditions without cleaving the tert-butyl ester:

  • Methanesulfonic Acid (MsOH) : Treatment with 10% MsOH in tert-butyl acetate/dichloromethane (1:1 , v/v) at 0°C selectively deprotects the N-Boc group .

  • Oxalyl Chloride-MeOH : Cleaves N-Boc via a proposed mechanism involving isocyanate intermediates .

Reactivity of the β-Iodo Substituent

The β-iodo group participates in Pd-catalyzed cross-couplings and nucleophilic substitutions :

  • C–C Bond Formation : Reaction with 6-benzyloxy-3-halogenated indole in the presence of tetrakis(triphenylphosphine)palladium yields indole-coupled products (e.g., intermediates for 6-benzyloxy tryptophan synthesis) .

  • S-Alkylation : The iodo group undergoes substitution with thiols or alcohols to form thioethers or ethers, as demonstrated in TLR2 agonist syntheses .

Reaction Type Reagents/ConditionsProduct Application
Suzuki–Miyaura CouplingPd(PPh₃)₄, DMF, 60°CBiologically active indoles
S-AlkylationThiols, K₂CO₃, DMFTLR2 agonists

Hydrolysis and Transesterification

  • Ester Hydrolysis : The tert-butyl ester is stable to basic hydrolysis (e.g., LiOH/THF) but can be cleaved under strong acidic conditions (e.g., HCl in dioxane) .

  • Transesterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters .

Conversion to Acid Chlorides

Treatment with SOCl₂ at room temperature converts the tert-butyl ester to the corresponding acid chloride, enabling subsequent reactions with nucleophiles (e.g., amines or alcohols) :

 R Boc amino 3 iodopropionic acid tert butyl esterSOCl2,RT R Boc amino 3 iodopropionyl chloride\text{ R Boc amino 3 iodopropionic acid tert butyl ester}\xrightarrow{\text{SOCl}_2,\text{RT}}\text{ R Boc amino 3 iodopropionyl chloride}

Stability and Handling

  • Thermal Stability : Decomposes above 150°C with release of isobutylene.

  • Light Sensitivity : The β-iodo group is photosensitive; storage in amber vials under inert gas (N₂/Ar) is recommended .

Scientific Research Applications

Chemistry

In chemistry, ®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The Boc protecting group is particularly useful in peptide synthesis, allowing for selective deprotection and modification of specific amino acids .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the iodine atom can be advantageous in radiolabeling for diagnostic imaging .

Industry

In industrial applications, ®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Key Structural Features
(R)-2-tert-Butoxycarbonylamino-3-iodopropionic acid tert-butyl ester (Target) C₁₂H₂₁INO₄ Boc-amino, iodine, tert-butyl ester Propionic acid backbone with iodine at C3; dual tert-butyl/Boc protection
tert-Butyl 3-methyl-2-... indole carboxylate () Not fully specified Indole, tert-butyl ester Complex indole ring system; tert-butyl ester at carboxylate
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester () C₁₁H₂₀INO₂ Iodomethyl, pyrrolidine, tert-butyl ester Pyrrolidine ring with iodomethyl substituent; tert-butyl ester protection
TERT-BUTYL (2R,3R)-3-AMINO-2-HYDROXYBUTANOATE () C₈H₁₇NO₃ Amino, hydroxy, tert-butyl ester Butanoate backbone with chiral amino and hydroxy groups; tert-butyl ester
Key Observations:
  • Iodine Reactivity : The target compound and the iodomethyl-pyrrolidine analog () both contain iodine, making them susceptible to substitution reactions. However, the iodine’s position (C3 vs. methyl group) influences reaction pathways and downstream applications .
  • Protective Groups : The Boc group in the target compound and the tert-butyl ester in enhance stability but require deprotection under acidic conditions (e.g., trifluoroacetic acid).
  • Backbone Diversity: The indole () and pyrrolidine () analogs exhibit cyclic structures, contrasting with the linear propionic acid/butanoate backbones of the target compound and .

Spectroscopic Properties

While NMR data for the target compound is unavailable, provides ¹³C and ¹H NMR shifts for a tert-butyl indole carboxylate. Key differences include:

  • tert-Butyl Signals : tert-Butyl esters typically show ¹H NMR peaks near δ 1.4 ppm (9H, singlet) and ¹³C signals at ~80 ppm (quaternary carbon) and ~28 ppm (methyl groups).
  • Iodine Effects: The iodine in the target compound would deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., C3 proton near δ 3.5–4.5 ppm) compared to non-iodinated analogs .

Research Findings and Implications

  • Reactivity: The iodine in the target compound enhances its utility in metal-catalyzed reactions (e.g., Suzuki-Miyaura), whereas non-iodinated analogs () are better suited for hydroxylation or amination reactions.
  • Stability : Boc and tert-butyl groups in all compounds improve shelf life but necessitate controlled deprotection conditions.
  • Safety Trends: Iodinated compounds universally require rigorous safety protocols compared to non-halogenated analogs .

Biological Activity

(R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester, also known as N-Boc-3-iodo-L-alanine tert-butyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, including its pharmacological implications.

The molecular formula of (R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester is C12H22INO4C_{12}H_{22}INO_4, with a molecular weight of 405.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

PropertyValue
Molecular FormulaC₁₂H₂₂INO₄
Molecular Weight405.23 g/mol
CAS Number108957-20-6
Boiling PointNot available
Purity>97%

Synthesis

The synthesis of (R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester typically involves the alkylation of an oxazoline derivative followed by reactions that introduce the iodopropionic acid moiety. For instance, one method reported involves the use of potassium permanganate for oxidation steps and careful control of reaction conditions to achieve high yields .

Antimicrobial Properties

Research indicates that derivatives of iodinated amino acids exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester possess antibacterial properties against various strains of bacteria, suggesting potential applications in antibiotic development .

Anticancer Activity

Preliminary studies have shown that iodinated compounds can influence cancer cell proliferation. For example, derivatives have been tested for their ability to inhibit growth in cancer cell lines, indicating that (R)-2-tert-butoxycarbonylamino-3-iodopropionic acid tert-butyl ester may have anticancer potential through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies

  • Antibacterial Activity : A case study involving the synthesis and testing of N-Boc derivatives demonstrated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the iodinated moiety in enhancing antimicrobial effectiveness .
  • Anticancer Research : In vitro studies on cancer cell lines treated with iodinated amino acids revealed significant reductions in cell viability. The mechanism was attributed to the disruption of metabolic pathways essential for cancer cell survival, showcasing the compound's potential as a lead structure for anticancer drugs .

Q & A

Q. What methodologies confirm the iodine atom’s role in directing regioselective reactions?

  • Methodological Answer : Use computational modeling (DFT) to map electron density around the iodine. Experimentally, compare reactivity with non-iodinated analogs in electrophilic substitution or C–H activation reactions. X-ray crystallography can reveal steric/electronic effects of iodine on molecular conformation .

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